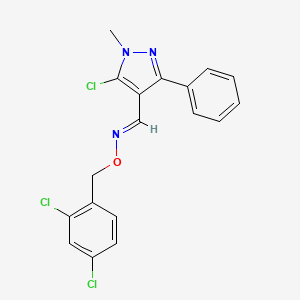

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a highly versatile intermediate used in the synthesis of new pyrazole derivatives . It has a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . The compound is also known for its corrosion inhibition capacity on mild steel in aggressive hydrochloric acid .

Synthesis Analysis

The compound is synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeier-Haack reaction conditions . It is prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis involves chlorination of C1 in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It also participates in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1 H -pyrazol- 4-yl)methylene)hydrazinecarbothiomide derivatives with a potential anticonvulsant property .Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H9ClN2O . It has an average mass of 192.645 Da and a monoisotopic mass of 192.045425 Da . The compound is stored under an inert atmosphere at 2-8°C .Scientific Research Applications

- Pyrazole derivatives, including this compound, have demonstrated antimicrobial properties . Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. Investigating the specific mechanisms of action and optimizing their efficacy could lead to novel antimicrobial drugs.

- The pyrazole ring is a structural motif found in anti-inflammatory compounds . This compound may contribute to reducing inflammation by modulating immune responses. Further studies are needed to elucidate its anti-inflammatory mechanisms and evaluate its therapeutic potential.

- Pyrazoles have shown promise as antiviral agents . Investigating whether this compound exhibits antiviral activity against specific viruses could be valuable. Understanding its interactions with viral proteins or nucleic acids may guide drug development.

- Pyrazole derivatives have been explored for their anticancer properties . This compound could be investigated for its effects on cancer cell growth, apoptosis, and metastasis. Researchers might explore its potential as an adjunct therapy or chemopreventive agent.

- Pyrazoles have been used as insecticides . Investigating whether this compound exhibits insecticidal activity against specific pests could be relevant for agriculture and pest control. Understanding its mode of action and selectivity is crucial.

- Some pyrazoles have been studied for their effects on plant growth and development . Researchers could explore whether this compound influences plant physiology, germination, or stress responses. Such insights could have applications in agriculture and horticulture.

Antimicrobial Activity

Anti-Inflammatory Potential

Antiviral Applications

Anticancer Research

Insecticidal Properties

Plant Growth Regulation

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by this compound would require further investigation.

Result of Action

Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may have significant molecular and cellular effects .

Safety and Hazards

properties

IUPAC Name |

(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl3N3O/c1-24-18(21)15(17(23-24)12-5-3-2-4-6-12)10-22-25-11-13-7-8-14(19)9-16(13)20/h2-10H,11H2,1H3/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFCNXUPUJUXOL-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)

![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)

![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)

![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)

![Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate](/img/structure/B2790621.png)

![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B2790625.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride](/img/structure/B2790627.png)